1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene is a chemical compound with the molecular formula C8H5Cl2F3O It is a derivative of benzene, characterized by the presence of two chlorine atoms, three fluorine atoms, and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrachloro-3,6-difluorobenzene with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the substitution of chlorine atoms by ethoxy groups, resulting in the formation of the desired product .
Industrial production methods may involve continuous flow reactors to optimize yield and purity. For instance, catalytic hydrogenation and rearrangement reactions can be employed to achieve high efficiency and selectivity .
Analyse Chemischer Reaktionen
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties
Wirkmechanismus
The mechanism by which 1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-4-ethoxy-3,5,6-trifluorobenzene can be compared with other similar compounds, such as:
2,4-Dichloro-1,3,5-trifluorobenzene: This compound shares a similar structure but lacks the ethoxy group, resulting in different chemical reactivity and applications.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another related compound with three chlorine and three fluorine atoms, used in different industrial applications.
Eigenschaften
Molekularformel |
C8H5Cl2F3O |
---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
1,2-dichloro-4-ethoxy-3,5,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
InChI-Schlüssel |
MBSOWVCZTMVUMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.